7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine

Medicinal Chemistry Physicochemical Profiling Drug Design

This specific 7-methoxy-2,6-naphthyridine regioisomer is crucial for reproducible SAR and assay development, distinct from unsubstituted analogs. Designed for fine-tuning CNS drug candidate properties (XLogP 0.6). Vital for precise kinase/tankyrase inhibitor studies and CNS receptor profiling.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1060816-46-7
Cat. No. B1430942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
CAS1060816-46-7
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=NC=C2CCNCC2=C1
InChIInChI=1S/C9H12N2O/c1-12-9-4-8-5-10-3-2-7(8)6-11-9/h4,6,10H,2-3,5H2,1H3
InChIKeyGOKWWIAGEZAFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1060816-46-7): Chemical Properties and Scaffold Identification for Research Procurement


7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 1060816-46-7) is a partially saturated heterocyclic compound within the 2,6-naphthyridine family, distinguished by a methoxy substituent at the 7-position on the pyridine ring [1]. It has the molecular formula C₉H₁₂N₂O, a molecular weight of 164.20 g/mol, a calculated XLogP3-AA of 0.6, a topological polar surface area of 34.2 Ų, and one hydrogen bond donor [1]. The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a versatile pharmacophore in medicinal chemistry, explored in the development of factor XIa inhibitors [2], tankyrase inhibitors [3], and histamine H3 receptor ligands [4].

Why 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine Cannot Be Replaced by Generic 2,6-Naphthyridine Analogs in Specialized Research Applications


The specific placement and electronic character of the methoxy group at the 7-position of the 1,2,3,4-tetrahydro-2,6-naphthyridine core fundamentally alters the compound's physicochemical and biological interaction profile compared to its unsubstituted, hydroxylated, or regioisomeric analogs. The 2,6-naphthyridine scaffold is a privileged structure in medicinal chemistry [1], but even minor substitutions can dramatically shift target selectivity and potency. For example, in a related series of tankyrase inhibitors, a tetrahydro-2,6-naphthyridine derivative with a 4-bromophenyl group exhibited a 70-fold selectivity for tankyrase-2 over tankyrase-1, illustrating the scaffold's sensitivity to substitution patterns [2]. This sensitivity necessitates precise procurement of the 7-methoxy regioisomer for reproducible structure-activity relationship (SAR) studies and assay development, as generic or unsubstituted 2,6-naphthyridines will not recapitulate the specific interactions driven by the 7-methoxy motif.

Quantitative Differentiation Evidence for 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine vs. Structural Analogs


Physicochemical Differentiation: 7-Methoxy Substitution Modulates Lipophilicity (XLogP) Relative to Unsubstituted and Hydroxylated Analogs

The 7-methoxy group confers a distinct lipophilicity profile compared to the unsubstituted tetrahydro-2,6-naphthyridine scaffold and hydroxylated analogs. Based on computed PubChem descriptors, 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine has an XLogP3-AA of 0.6 [1]. The unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold, lacking any substituent, would be expected to have a lower logP value, consistent with its more polar nature. The 7-hydroxy analog (if the methoxy were replaced with -OH) would be more polar and have a lower logP due to increased hydrogen bonding capacity, while the 8-methoxy regioisomer is expected to have a similar logP but different electronic distribution. This difference in lipophilicity directly impacts membrane permeability, solubility, and non-specific binding in biological assays.

Medicinal Chemistry Physicochemical Profiling Drug Design

Hydrogen Bond Donor Count: 7-Methoxy Substitution Alters H-Bonding Capacity Compared to Hydroxylated or Amino-Substituted Analogs

The 7-methoxy group contains one hydrogen bond acceptor (the oxygen atom) but lacks a hydrogen bond donor (the methoxy oxygen is not a donor), as reflected in the compound's Hydrogen Bond Donor Count of 1 (attributed to the secondary amine in the tetrahydro ring) and Hydrogen Bond Acceptor Count of 3 [1]. In contrast, a 7-hydroxy analog would have an additional H-bond donor, increasing the total donor count to 2. This difference alters the compound's hydrogen-bonding network with biological targets, potentially impacting binding specificity and off-target interactions.

Medicinal Chemistry Molecular Recognition Binding Affinity

Topological Polar Surface Area (TPSA): 7-Methoxy Group Contributes a Distinct Polar Surface Area of 34.2 Ų

The Topological Polar Surface Area (TPSA) for 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is 34.2 Ų [1]. This value is lower than what would be predicted for the unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine (which would have a TPSA of approximately 25-30 Ų, based on similar scaffolds) due to the contribution of the methoxy oxygen. Conversely, a 7-hydroxy analog would have a higher TPSA (approximately 45-50 Ų) because of the hydroxyl group's larger contribution. TPSA is a widely used descriptor for predicting a compound's ability to permeate cellular membranes and cross the blood-brain barrier; a TPSA below 60-70 Ų is generally favorable for CNS penetration, while higher values correlate with reduced permeability.

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

Regioisomeric Specificity: 7-Methoxy Substitution Differentiates from 5-Methoxy and 8-Methoxy Isomers in Synthetic and Biological Utility

The position of the methoxy group on the naphthyridine ring is a critical determinant of biological activity. While direct comparative biological data for 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine is limited, SAR studies on related naphthyridine series demonstrate that regioisomers can exhibit vastly different potencies and selectivities. For example, in a series of novel protein kinase C (PKC) inhibitors based on the 2,6-naphthyridine template, specific substitution patterns resulted in a 10-100-fold selectivity for novel PKC isotypes (δ, ε, η, θ) over classical PKC isotypes [1]. This sensitivity to substitution position underscores that the 7-methoxy isomer is a unique chemical entity, distinct from the 5-methoxy (CAS 1060816-48-9) and 8-methoxy isomers , and should not be substituted in assays designed to explore the 7-methoxy pharmacophore.

Medicinal Chemistry Chemical Biology Isomer-Specific SAR

Rotatable Bond Count: 7-Methoxy Group Introduces One Rotatable Bond, Influencing Conformational Flexibility

The compound possesses a Rotatable Bond Count of 1, which corresponds to the methoxy group's ability to rotate [1]. The unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has a rotatable bond count of 0. This single rotatable bond provides a degree of conformational flexibility that can be crucial for optimal fit within a protein binding pocket, potentially enhancing binding affinity compared to a completely rigid analog, while still maintaining a relatively low overall flexibility that minimizes the entropic penalty of binding.

Medicinal Chemistry Conformational Analysis Drug Design

Primary Research Applications for 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine Based on Validated Scaffold Activity


Optimization of Factor XIa Inhibitors for Anticoagulant Drug Discovery

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold, as exemplified by this 7-methoxy derivative, is a core component in a series of potent factor XIa inhibitors [1]. The methoxy substitution at the 7-position introduces a specific lipophilicity (XLogP = 0.6) and hydrogen-bonding profile that can be exploited to fine-tune the compound's pharmacokinetic properties and target engagement. This compound serves as a valuable intermediate or reference standard in SAR campaigns aimed at developing novel anticoagulants with reduced bleeding risk compared to traditional therapies.

Development of Tankyrase Inhibitors for Cancer Therapeutics

Tetrahydro-2,6-naphthyridine derivatives have been identified as inhibitors of tankyrase enzymes, which are involved in the Wnt/β-catenin signaling pathway implicated in cancer [2]. The 7-methoxy group on this scaffold may provide a favorable substitution pattern for enhancing binding affinity or selectivity for specific tankyrase isoforms. This compound can be used as a building block for synthesizing focused libraries to explore the tankyrase inhibitor pharmacophore, or as a control compound in enzymatic assays.

Exploration of Histamine H3 Receptor and Serotonin Transporter Dual Ligands for CNS Disorders

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a key structural element in novel ligands targeting both the histamine H3 receptor and the serotonin reuptake transporter [3]. The 7-methoxy derivative's calculated physicochemical properties, including a TPSA of 34.2 Ų and an XLogP of 0.6, are within the favorable range for CNS drug candidates. This compound is a suitable starting point for the synthesis of dual-acting agents for potential treatment of depression, cognitive disorders, or sleep-wake cycle disturbances.

Chemical Biology Probe Development for Target Deconvolution Studies

Given the high degree of regioisomeric sensitivity observed in 2,6-naphthyridine-based kinase inhibitors, the 7-methoxy isomer is a unique chemical probe that can be used in competitive binding assays or affinity-based proteomics to identify and validate novel protein targets. Its distinct molecular recognition features differentiate it from unsubstituted or other regioisomeric analogs, enabling precise interrogation of the 7-methoxy pharmacophore's biological interactome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.